

# Confirming the Selectivity of Psb-KD107 for GPR18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Psb-KD107 |           |
| Cat. No.:            | B10794380 | Get Quote |

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and evaluate the selectivity of the GPR18 agonist, **Psb-KD107**. It compares **Psb-KD107** with other known GPR18 ligands and offers detailed experimental protocols to rigorously assess its receptor interaction profile.

#### Introduction to GPR18 and Psb-KD107

G protein-coupled receptor 18 (GPR18) is an orphan GPCR that has garnered significant interest due to its potential roles in metabolism, inflammation, pain perception, and cardiovascular function.[1][2][3] It is activated by several endogenous and synthetic ligands, including the endocannabinoid metabolite N-arachidonoylglycine (NAGly) and  $\Delta^9$ -tetrahydrocannabinol (THC).[4][5] However, many of these ligands lack selectivity, also interacting with cannabinoid receptors (CB<sub>1</sub> and CB<sub>2</sub>) and the putative cannabinoid receptor GPR55.

**Psb-KD107** is a potent, non-lipid-like agonist developed for GPR18. It has been reported to display significantly higher potency and efficacy than THC in functional assays and is a critical tool for elucidating the physiological roles of GPR18. Establishing its selectivity is paramount for interpreting experimental results accurately and for any potential therapeutic development.

## **Comparative Analysis of GPR18 Ligands**

The selectivity of a ligand is not absolute and must be defined by its relative potency and affinity for the target receptor versus a panel of other relevant receptors. **Psb-KD107** has been







shown to be highly selective for GPR18 over GPR55, CB<sub>1</sub>, and CB<sub>2</sub> receptors. However, it has also been identified as a moderately potent antagonist at the human adenosine A<sub>2</sub>A receptor.

The following table summarizes the activity of **Psb-KD107** in comparison to other commonly used GPR18 ligands.



| Compound                             | Туре                          | Target             | Potency<br>(EC50/IC50) /<br>Affinity (K1) | Selectivity<br>Notes                                                                                                                |
|--------------------------------------|-------------------------------|--------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Psb-KD107                            | Agonist                       | human GPR18        | EC50: 0.562 μM                            | Selective over $CB_1$ , $CB_2$ , and $GPR55$ . Identified as an antagonist at the adenosine $A_2A$ receptor ( $K_i = 4.56 \mu M$ ). |
| THC                                  | Agonist                       | GPR18, CB1,<br>CB2 | -                                         | Non-selective,<br>acts on multiple<br>cannabinoid<br>receptors.                                                                     |
| NAGIy                                | Agonist                       | GPR18              | -                                         | Lacks affinity for CB <sub>1</sub> and CB <sub>2</sub> but its status as the endogenous GPR18 agonist is debated.                   |
| Abnormal<br>Cannabidiol<br>(Abn-CBD) | Agonist                       | GPR18              | -                                         | Non-selective,<br>also interacts<br>with other<br>cannabinoid<br>receptors.                                                         |
| PSB-CB-92                            | Antagonist                    | GPR18              | -                                         | Used as a selective GPR18 antagonist to block the effects of agonists like Psb-KD107.                                               |
| O-1918                               | Antagonist/<br>Biased Agonist | GPR18, GPR55       | -                                         | Commonly used<br>GPR18                                                                                                              |



antagonist but also shows activity at GPR55. Can act as a biased agonist.

## **Experimental Protocols for Selectivity Profiling**

To experimentally confirm the selectivity of **Psb-KD107**, a multi-tiered approach involving binding and functional assays is recommended.

### **Radioligand Binding Assays**

Objective: To determine the binding affinity of **Psb-KD107** for GPR18 and a panel of off-target receptors (e.g., CB<sub>1</sub>, CB<sub>2</sub>, GPR55, Adenosine A<sub>2</sub>A).

#### Methodology:

- Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the human receptor of interest (e.g., HEK293 or CHO cells).
- Assay Buffer: Use a buffer optimized for the specific receptor being tested.
- Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand for the target receptor (e.g., [3H]CP-55,940 for CB<sub>1</sub>/CB<sub>2</sub>) and increasing concentrations of Psb-KD107.
- Incubation: Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.



• Data Analysis: Plot the percentage of specific binding against the logarithm of the **Psb-KD107** concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can be converted to a binding affinity constant (K₁) using the Cheng-Prusoff equation. A high K₁ value for an off-target receptor indicates low binding affinity.

## **β-Arrestin Recruitment Assay**

Objective: To quantify the functional potency and efficacy of **Psb-KD107** at GPR18, a common signaling-independent readout for GPCR activation.

#### Methodology:

- Cell Line: Use a cell line engineered to co-express GPR18 and a β-arrestin fusion protein (e.g., PathHunter® CHO-K1 GPR18 β-arrestin cell line).
- Cell Plating: Plate the cells in a suitable microplate and incubate to allow for cell attachment.
- Compound Addition: Add increasing concentrations of Psb-KD107 to the wells. Include a known GPR18 agonist like THC as a positive control.
- Incubation: Incubate the plate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
- Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for a chemiluminescent signal).
- Data Acquisition: Read the plate on a luminometer.
- Data Analysis: Normalize the data to a vehicle control. Plot the response against the logarithm of the Psb-KD107 concentration and fit to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.

### **cAMP Accumulation Assay**

Objective: To confirm that **Psb-KD107** activates GPR18 through the canonical G<sub>i</sub>/<sub>o</sub> pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

#### Methodology:



- Cell Line: Use a cell line expressing GPR18 (e.g., CHO-GPR18).
- cAMP Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.
- Compound Addition: Concurrently add increasing concentrations of Psb-KD107.
- Incubation: Incubate for a defined period to allow for the modulation of cAMP production.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the **Psb-KD107** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Visualizing Pathways and Workflows GPR18 Signaling Pathway

Activation of GPR18 by an agonist like **Psb-KD107** is thought to primarily involve coupling to  $G_{i}/_{o}$  proteins. This initiates a signaling cascade that includes the inhibition of cAMP production and the activation of downstream pathways like MAPK/ERK. Some studies also show GPR18 activation can lead to intracellular calcium mobilization, potentially through G $\beta\gamma$  subunit signaling or coupling to G $\alpha$ q.





Click to download full resolution via product page

Caption: Simplified GPR18 signaling cascade upon agonist binding.

## **Experimental Workflow for Selectivity Confirmation**







A systematic workflow is crucial for definitively characterizing the selectivity of **Psb-KD107**. The process should begin with primary assays on the target receptor, followed by screening against a panel of closely related receptors and then a broader panel for comprehensive off-target profiling.





Click to download full resolution via product page

Caption: Tiered experimental workflow for GPR18 ligand selectivity profiling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 2. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming the Selectivity of Psb-KD107 for GPR18: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10794380#how-to-confirm-the-selectivity-of-psb-kd107-for-gpr18]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com